Antiviral agent 5

Description

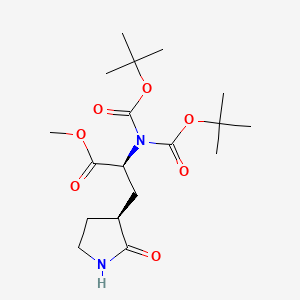

Structure

3D Structure

Properties

Molecular Formula |

C18H30N2O7 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |

InChI |

InChI=1S/C18H30N2O7/c1-17(2,3)26-15(23)20(16(24)27-18(4,5)6)12(14(22)25-7)10-11-8-9-19-13(11)21/h11-12H,8-10H2,1-7H3,(H,19,21)/t11-,12-/m0/s1 |

InChI Key |

HRSYZHWLVOLMAM-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N([C@@H](C[C@@H]1CCNC1=O)C(=O)OC)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(CC1CCNC1=O)C(=O)OC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of Remdesivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses, most notably coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] As a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue, its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for viral genome replication.[2][3] This technical guide provides an in-depth exploration of the molecular and cellular processes involved in Remdesivir's antiviral activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Intracellular Activation and Pharmacokinetics

Remdesivir is administered as a prodrug to facilitate its entry into host cells. Once inside the cell, it undergoes a multi-step metabolic activation process to yield its pharmacologically active form, Remdesivir triphosphate (RDV-TP or GS-443902).[2]

The activation pathway begins with the cleavage of the phosphoramidate bond by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CTSA), and a phosphoramidase (HINT1), to form the monophosphate intermediate. This intermediate is then further phosphorylated by host cell nucleoside-phosphate kinases to the active triphosphate metabolite, RDV-TP.

Pharmacokinetic studies have shown that intravenously administered Remdesivir has a short plasma half-life. However, its active triphosphate form has a longer intracellular half-life, allowing for sustained inhibition of viral replication.

Core Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The primary target of Remdesivir's active metabolite, RDV-TP, is the viral RNA-dependent RNA polymerase (RdRp). RDV-TP mimics the structure of the natural adenosine triphosphate (ATP) nucleotide.

The mechanism of inhibition involves the following key steps:

-

Competitive Inhibition: RDV-TP competes with endogenous ATP for incorporation into the nascent viral RNA strand by the RdRp.

-

Incorporation into Viral RNA: The viral RdRp incorporates Remdesivir monophosphate (RDV-MP) into the growing RNA chain.

-

Delayed Chain Termination: Following the incorporation of RDV-MP, the RdRp continues to add a few more nucleotides before RNA synthesis is halted. This mechanism, known as delayed chain termination, effectively stops viral genome replication. Structural studies suggest that the 1'-cyano group on the ribose of the incorporated Remdesivir molecule creates a steric clash with the RdRp enzyme after translocation, thereby preventing further nucleotide addition.

Crucially, mammalian DNA and RNA polymerases have a much lower affinity for RDV-TP compared to the viral RdRp, which accounts for the compound's high selectivity and favorable safety profile.

Effects on Host Cell Signaling Pathways

While the direct inhibition of viral RdRp is the primary antiviral mechanism, research suggests that Remdesivir can also modulate host cell signaling pathways. Studies have shown that Remdesivir treatment can lead to the upregulation of RNA polymerase and nutrient stress response pathways, driven by transcription factors ATF3 and ATF4. Additionally, in the context of certain herpesviruses, Remdesivir has been observed to regulate intracellular signaling pathways involving STAT3 and p38 MAPK phosphorylation. Further investigation into these off-target effects is ongoing to fully understand their clinical implications.

Quantitative Data

The in vitro efficacy and cytotoxicity of Remdesivir have been evaluated against a variety of viruses in numerous cell lines. The following tables summarize key quantitative data.

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| Coronaviridae | |||

| SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | |

| SARS-CoV-2 | Calu-3 | 0.28 | |

| SARS-CoV-2 | Human Airway Epithelial (HAE) | 0.010 - 0.069 | |

| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron) | Vero E6 | 0.21 - 0.35 | |

| SARS-CoV | Human Airway Epithelial (HAE) | 0.069 | |

| MERS-CoV | Human Airway Epithelial (HAE) | 0.074 | |

| MERS-CoV | HeLa | 0.34 | |

| Murine Hepatitis Virus (MHV) | - | 0.03 | |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.04 - 0.067 | |

| Filoviridae | |||

| Ebola Virus (EBOV) | - | - | |

| Marburg Virus (MARV) | HeLa | 0.024 - 0.068 | |

| Picornaviridae | |||

| Enterovirus 68D | RD | 0.050 | |

| Enterovirus 71 | RD | 0.140 | |

| Flaviviridae | |||

| West Nile Virus (WNV) | - | 0.05 | |

| Paramyxoviridae | |||

| Respiratory Syncytial Virus (RSV) | - | - |

| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. SARS-CoV-2 | Reference(s) |

| Vero E6 | >100 | >129.87 | |

| Huh7.5 | 15.2 | - | |

| PSC-lung | 32.7 | - | |

| MRC-5 | >50 | >1250 (vs. HCoV-229E) | |

| Multiple Human Cell Lines | 1.7 to >20 | >170 to 20,000 |

Experimental Protocols

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of Remdesivir that is toxic to host cells.

-

Cell Seeding: Seed host cells (e.g., Vero E6) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin. Incubate overnight at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of Remdesivir in DMEM with 2% FBS. Include a vehicle control (e.g., DMSO at the highest concentration used).

-

Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 48-72 hours at 37°C with 5% CO₂.

-

Viability Assessment: Add a cell viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or resazurin to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (EC50 Determination)

This assay measures the ability of Remdesivir to inhibit the formation of viral plaques.

-

Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates.

-

Virus Inoculation: Inoculate the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and allow for adsorption for 1 hour at 37°C.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of Remdesivir and a gelling agent (e.g., 1.2% Avicel or agarose).

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells with 10% formalin and stain with a solution such as 0.1% crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques at each drug concentration. Calculate the EC50 value as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

Viral Load Quantification by qRT-PCR

This method quantifies the amount of viral RNA to assess the antiviral activity of Remdesivir.

-

Infection and Treatment: Seed cells in a suitable plate format and infect with the virus. After viral adsorption, treat the cells with serial dilutions of Remdesivir.

-

RNA Extraction: At a specific time point post-infection (e.g., 48 or 72 hours), harvest the cell culture supernatant or cell lysate and extract the total RNA using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay targeting a specific viral gene (e.g., the N gene for SARS-CoV-2).

-

Data Analysis: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known concentrations. Calculate the EC50 as the drug concentration that reduces the viral RNA level by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Intracellular activation and mechanism of action of Remdesivir.

Caption: Workflow for Plaque Reduction Assay to determine EC50.

Caption: Potential effects of Remdesivir on host cell signaling pathways.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-COVID-19 Drug Remdesivir Promotes Oncogenic Herpesvirus Reactivation through Regulation of Intracellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the Antiviral Agent Oseltamivir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone in the management of influenza A and B virus infections. As a neuraminidase inhibitor, it represents a triumph of rational drug design, effectively halting the propagation of the virus from infected host cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic methodologies of oseltamivir, with a focus on the seminal initial synthesis and subsequent innovative approaches. Quantitative data on its antiviral efficacy are presented, along with detailed experimental protocols and visual representations of its mechanism and synthesis to serve as a valuable resource for researchers in antiviral drug development.

Discovery and Development

Oseltamivir was discovered by scientists at Gilead Sciences in the 1990s through a process of rational drug design.[1][2][3] The development targeted the influenza virus neuraminidase, a crucial enzyme for viral replication.[4] By analyzing the X-ray crystal structures of neuraminidase bound to its natural substrate, sialic acid, researchers designed carbocyclic analogues that could act as potent inhibitors.[2]

The initial lead compound, oseltamivir carboxylate (GS 4071), demonstrated high potency but had poor oral bioavailability. To overcome this, the team developed the ethyl ester prodrug, oseltamivir phosphate (GS 4104), which is readily absorbed in the gastrointestinal tract and converted by hepatic esterases into the active carboxylate form. In 1996, Gilead Sciences licensed the patents for oseltamivir to Hoffmann-La Roche, who then brought the drug to market. Oseltamivir was first approved for medical use in the United States in 1999.

Mechanism of Action: Inhibition of Neuraminidase

Oseltamivir's antiviral activity stems from its function as a competitive inhibitor of the influenza virus's neuraminidase enzyme. This enzyme is a glycoprotein located on the surface of the virus and plays a critical role in the viral life cycle.

The primary functions of neuraminidase include:

-

Viral Release: Cleavage of sialic acid residues on the surface of the host cell, which allows newly formed virions to be released and infect other cells.

-

Prevention of Viral Aggregation: Removal of sialic acid from viral glycoproteins, preventing the aggregation of newly synthesized viruses.

-

Penetration of the Respiratory Tract: Aiding in the movement of the virus through the mucus of the respiratory tract to reach target epithelial cells.

Oseltamivir carboxylate, the active metabolite, is a sialic acid analogue that binds to the active site of the neuraminidase enzyme with high affinity. This binding prevents the enzyme from cleaving sialic acid, thereby trapping the newly formed virions on the surface of the infected cell and preventing their release and subsequent infection of other cells.

Signaling Pathway of Neuraminidase Inhibition

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir originally developed by Gilead Sciences starts from naturally occurring (-)-shikimic acid, which can be harvested from Chinese star anise or produced through fermentation using recombinant E. coli. This synthesis is notable for its stereochemical control, as oseltamivir has three stereocenters. Numerous alternative synthetic routes have been developed to improve efficiency and avoid the reliance on shikimic acid.

Gilead's Synthesis from (-)-Shikimic Acid

This route involves several key transformations to introduce the necessary functional groups with the correct stereochemistry.

Experimental Protocol (Conceptual Overview):

-

Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl ester. The 3,4-diol is then protected as a pentylidene acetal.

-

Mesylation: The 5-hydroxyl group is activated by mesylation.

-

Epoxidation: Treatment with a base leads to the formation of an epoxide.

-

Azide Opening of Epoxide: The epoxide is opened regioselectively with an azide nucleophile to introduce the nitrogen functionality at C-5.

-

Aziridination: The resulting amino alcohol is converted to an aziridine.

-

Ether Formation: The aziridine is opened with 3-pentanol in the presence of a Lewis acid to form the ether linkage.

-

Amine Formation and Acetylation: The azide is reduced to an amine, which is then acetylated.

-

Final Deprotection and Salt Formation: The protecting groups are removed, and the final product is isolated as the phosphate salt.

Workflow of a Modern, Convergent Synthesis (Hayashi Synthesis)

A more recent and efficient synthesis developed by Hayashi and colleagues utilizes a series of one-pot operations.

Quantitative Antiviral Activity

The efficacy of oseltamivir is quantified by its IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values against various influenza strains. These values can vary depending on the viral strain, the assay method, and the cell line used.

| Influenza Virus Strain | Assay Type | Cell Line | IC50 (nM) | EC50 (µM) | Reference |

| Influenza A/H1N1 | Neuraminidase Inhibition | - | 1.34 | - | |

| Plaque Reduction | MDCK | - | 0.0008 - >35 | ||

| Influenza A/H3N2 | Neuraminidase Inhibition | - | 0.67 | - | |

| Influenza B | Neuraminidase Inhibition | - | 13 | - | |

| A/Mississippi/3/2001 (H1N1) | Antiviral Assay | A549 | - | 0.045 | |

| B/Florida/4/2006 | Antiviral Assay | A549 | - | 0.428 | |

| Oseltamivir-Resistant A/Mississippi/3/2001 H275Y | Antiviral Assay | A549 | - | 0.013 | |

| A/Oklahoma/447/2008 (H1N1) | Plaque Assay | MDCK | 0.0112 | - | |

| B/HongKong/CUHK33261/2012 | Plaque Assay | MDCK | 0.00114 | - |

Note: IC50 values typically refer to enzymatic inhibition, while EC50 values refer to the inhibition of viral replication in cell culture. The specific assay conditions can influence the reported values.

Conclusion

Oseltamivir stands as a testament to the power of structure-based drug design in developing effective antiviral therapies. Its journey from the elucidation of the neuraminidase enzyme's structure to a globally used medication provides a valuable case study for drug development professionals. The evolution of its synthesis, from a lengthy process reliant on a natural product to more concise and innovative chemical routes, highlights the continuous drive for efficiency and sustainability in pharmaceutical manufacturing. This guide has provided a core technical overview to aid researchers in understanding the fundamental principles behind this important antiviral agent.

References

In Vitro Antiviral Profile of Antiviral Agent 5 (1263W94/Maribavir)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Antiviral Agent 5, identified as the benzimidazole l-riboside 1263W94, also known as Maribavir. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows.

Core Antiviral Activity

This compound (1263W94/Maribavir) is a potent and selective inhibitor of human cytomegalovirus (HCMV) replication.[1][2][3] Its efficacy has been demonstrated against both laboratory and clinical HCMV strains, including those resistant to other antiviral agents like ganciclovir (GCV) and foscarnet.[1][2]

Quantitative In Vitro Efficacy

The in vitro antiviral activity of 1263W94 has been quantified using various assays, primarily against Human Cytomegalovirus (HCMV). The key parameters are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

| Parameter | Virus Strain | Cell Line | Assay Type | Value (µM) | Reference |

| IC₅₀ | HCMV (AD169) | MRC-5 | DNA Hybridization | 0.12 ± 0.01 | |

| IC₅₀ | HCMV (Clinical Isolates, n=10) | - | DNA Hybridization | 0.03 - 0.13 | |

| IC₅₀ | Ganciclovir (for comparison) | MRC-5 | DNA Hybridization | 0.53 ± 0.04 | |

| IC₅₀ | Ganciclovir (Clinical Isolates) | - | DNA Hybridization | 0.15 - 1.10 | |

| EC₅₀ | HCMV (Laboratory & Clinical Isolates) | - | Plaque Reduction | ~1 - 5 | |

| CC₅₀ | Various | - | - | >100 (generally low cytotoxicity) | |

| SI (calculated) | HCMV | - | - | >833 (based on IC₅₀ of 0.12 and CC₅₀ >100) |

Mechanism of Action

1263W94 exhibits a novel mechanism of action distinct from many other anti-HCMV drugs. It is not a direct inhibitor of viral DNA polymerase. Instead, its primary target is the UL97-encoded protein kinase of HCMV. Inhibition of the pUL97 kinase leads to a reduction in viral DNA synthesis and also affects later stages of viral maturation. This unique mechanism is responsible for its activity against GCV-resistant HCMV strains, as GCV requires the UL97 kinase for its initial phosphorylation to an active form.

Signaling Pathway: Inhibition of HCMV Replication

The following diagram illustrates the proposed mechanism of action of 1263W94 in the context of HCMV replication. HCMV infection activates several host cell signaling pathways to facilitate its replication. 1263W94 intervenes by inhibiting the viral pUL97 kinase, a crucial enzyme for viral DNA synthesis and maturation.

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Protocol:

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., MRC-5 for HCMV) to form a confluent monolayer overnight.

-

Compound Dilution: Prepare serial dilutions of the antiviral agent in a separate plate.

-

Infection: Infect the cell monolayer with a viral suspension at a multiplicity of infection (MOI) that causes 80-100% CPE within a few days.

-

Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different concentrations of the antiviral agent.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator until CPE is fully developed in the virus control wells (no compound).

-

Quantification: Assess cell viability using a colorimetric method, such as staining with crystal violet or neutral red. The dye is then solubilized, and the absorbance is read on a plate reader.

-

Data Analysis: Calculate the EC₅₀ value by regression analysis of the dose-response curve. A parallel assay on uninfected cells is performed to determine the CC₅₀.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral agent.

Protocol:

-

Cell Seeding: Grow a confluent monolayer of host cells in 6- or 12-well plates.

-

Compound and Virus Preparation: Prepare serial dilutions of the antiviral agent. Mix each dilution with a viral suspension containing a known number of plaque-forming units (PFU).

-

Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates until distinct plaques are visible.

-

Staining and Counting: Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the concentration of the agent that reduces the plaque number by 50% (EC₅₀).

Virus Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus particles produced from infected cells treated with an antiviral compound.

Protocol:

-

Infection and Treatment: Infect a confluent monolayer of cells with the virus at a high multiplicity of infection. After an adsorption period, treat the cells with various concentrations of the antiviral agent.

-

Incubation: Incubate the cultures for a full viral replication cycle.

-

Virus Harvest: Harvest the supernatant (for released virus) and/or the cells (for cell-associated virus).

-

Titration: Determine the virus titer in the harvested samples by performing a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

-

Data Analysis: Calculate the EC₅₀, the concentration of the agent that reduces the virus yield by 50%.

Summary and Conclusion

This compound (1263W94/Maribavir) demonstrates potent and selective in vitro activity against Human Cytomegalovirus. Its unique mechanism of action, targeting the viral pUL97 kinase, makes it effective against strains resistant to other antivirals. The experimental protocols detailed in this guide provide a framework for the continued in vitro evaluation of this and other novel antiviral candidates. The combination of quantitative data, mechanistic understanding, and standardized methodologies is crucial for the advancement of antiviral drug discovery and development.

References

- 1. Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Potent and selective inhibition of human cytomegalovirus replication by 1263W94, a benzimidazole L-riboside with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification and Validation for Antiviral Agent 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel viral threats necessitates a robust and efficient pipeline for the development of new antiviral therapeutics. A critical initial phase in this endeavor is the identification and subsequent validation of specific viral or host targets through which an antiviral agent exerts its effect. This technical guide provides an in-depth overview of the core methodologies and strategic workflows for the target identification and validation of a hypothetical therapeutic, "Antiviral Agent 5." We detail key experimental protocols, present data in a structured format for clear interpretation, and utilize visualizations to illustrate complex biological pathways and experimental processes. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in antiviral discovery.

Introduction to Antiviral Target Identification

The primary goal of antiviral drug discovery is to pinpoint molecular targets that are essential for viral replication and pathogenesis.[1] These targets can be either viral proteins (e.g., polymerases, proteases) or host factors that the virus hijacks to complete its life cycle.[2][3] A successful antiviral agent should exhibit high specificity for its target to maximize efficacy and minimize off-target effects and cytotoxicity.[1] The process of elucidating the mechanism of action for a novel compound like this compound involves a multi-pronged approach, integrating genetic, proteomic, and biochemical techniques.

Target identification strategies can be broadly categorized into two approaches:

-

Target-based discovery: This traditional approach begins with a known, validated target that is critical for the virus.[1] High-throughput screening of compound libraries is then performed to identify molecules that modulate the activity of this target.

-

Phenotypic discovery: This approach starts with the identification of a compound that exhibits a desired antiviral effect in a cell-based or whole-organism model. Subsequent studies are then conducted to determine the molecular target responsible for this effect. This is particularly useful for discovering drugs with novel mechanisms of action.

This guide will focus on the necessary steps to identify and validate the target of this compound, assuming it was initially identified through a phenotypic screen exhibiting potent antiviral activity.

Methodologies for Target Identification

To identify the molecular target of this compound, a series of unbiased, genome-wide screening techniques can be employed. These methods aim to identify host or viral factors whose modulation phenocopies the antiviral effect of the compound.

CRISPR-Cas9 Screening for Host Factor Identification

Genome-wide CRISPR-Cas9 screens are a powerful tool for identifying host factors that are essential for viral replication. By systematically knocking out every gene in the host genome, it is possible to identify genes whose absence confers resistance to viral infection, potentially revealing the target pathway of this compound.

Experimental Workflow for CRISPR-Cas9 Screening

Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen.

Detailed Protocol for CRISPR-Cas9 Screening:

-

Library Transduction: A pooled lentiviral single-guide RNA (sgRNA) library, targeting all genes in the human genome, is transduced into a Cas9-expressing host cell line susceptible to the virus of interest.

-

Selection and Expansion: Transduced cells are selected to ensure sgRNA expression. The cell population is then expanded.

-

Viral Challenge: The library of knockout cells is infected with the virus at a multiplicity of infection (MOI) that results in significant cell death in the wild-type population.

-

Isolation of Survivors: Cells that survive the viral challenge are isolated. The underlying assumption is that the knockout of a gene essential for viral replication will lead to cell survival.

-

Next-Generation Sequencing (NGS): Genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified and identified by NGS.

-

Data Analysis: The abundance of each sgRNA in the surviving population is compared to its abundance in the initial library. sgRNAs that are significantly enriched in the surviving population point to host genes that are critical for viral replication and are therefore potential targets of this compound.

Proteomic Approaches: Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP-MS)

To identify direct protein-protein interactions between the virus and the host, Co-IP-MS is a powerful technique. This method can reveal host proteins that are part of viral replication complexes and could be the target of this compound.

Experimental Workflow for Co-IP-MS

Caption: Workflow for Co-immunoprecipitation Mass Spectrometry.

Detailed Protocol for Co-IP-MS:

-

Cell Lysis: Host cells are infected with the virus. At the peak of replication, the cells are lysed using a gentle, non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to a viral protein of interest (the "bait"). This antibody can be conjugated to magnetic or agarose beads.

-

Complex Capture: The antibody-bead complexes, along with the bait protein and any interacting host proteins, are captured.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides, typically with trypsin.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer determines the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.

-

Database Searching: The resulting MS/MS spectra are searched against a protein database to identify the host proteins that co-precipitated with the viral bait protein.

Methodologies for Target Validation

Once a list of potential targets for this compound has been generated, a series of validation experiments are required to confirm that the compound's antiviral activity is mediated through one or more of these targets.

Biochemical Assays: Enzyme Inhibition

If the identified target is a viral or host enzyme, its inhibition by this compound can be directly tested in a biochemical assay.

Detailed Protocol for Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the purified enzyme, its substrate, and this compound in appropriate solvents.

-

Enzyme and Inhibitor Pre-incubation: In a microplate well, mix the enzyme with varying concentrations of this compound. Include a control with no inhibitor. Allow this mixture to pre-incubate for a set period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product.

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to reduce the enzyme's activity by 50%.

Biophysical Assays: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time. It can be used to confirm a direct interaction between this compound and its putative target.

Detailed Protocol for SPR Analysis:

-

Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Analyte Injection: Flow a solution containing varying concentrations of this compound over the chip surface. A continuous flow of buffer is maintained.

-

Association and Dissociation Monitoring: The binding of this compound to the immobilized target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This is the association phase. After a set time, the flow is switched back to buffer only, and the dissociation of the compound from the target is monitored.

-

Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity. A lower KD value indicates a stronger binding affinity.

Cell-Based Assays: Plaque Reduction Assay

To confirm the antiviral activity of this compound in a cellular context and to determine its potency, a plaque reduction assay is a standard method.

Detailed Protocol for Plaque Reduction Assay:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Compound Treatment and Infection: Treat the cells with serial dilutions of this compound. After a short pre-incubation, infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virus to neighboring cells, leading to the formation of localized lesions called plaques.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Staining: Fix the cells and stain them with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones where the cells have been killed by the virus.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The effective concentration that reduces the plaque number by 50% (EC50) is determined by non-linear regression analysis.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound, as would be obtained from the validation assays described above.

Table 1: Biochemical and Biophysical Validation of this compound

| Assay Type | Target Protein | Parameter | Value |

| Enzyme Inhibition | Viral Protease X | IC50 | 0.25 µM |

| Surface Plasmon Resonance | Viral Protease X | KD | 50 nM |

Table 2: Cell-Based Antiviral Activity and Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value |

| Vero E6 | Plaque Reduction Assay | EC50 | 0.5 µM |

| Vero E6 | Cytotoxicity Assay (MTT) | CC50 | > 100 µM |

| Calculated Parameter | Selectivity Index (SI = CC50/EC50) | > 200 |

A high Selectivity Index is desirable, as it indicates that the compound is effective at a concentration that is not toxic to the host cells.

Signaling Pathways in Viral Infection

Understanding the cellular signaling pathways that are manipulated by viruses is crucial for identifying host-directed antiviral targets. Many viruses modulate pathways such as the innate immune response to facilitate their replication.

Innate Immune Signaling Pathways

References

"Antiviral agent 5" cytotoxicity profile in Vero cells

An In-depth Technical Guide to the Cytotoxicity Profile of Remdesivir in Vero Cells

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent recognized for its activity against a range of RNA viruses, including filoviruses, paramyxoviruses, and notably, coronaviruses like SARS-CoV-2.[1][2] As a phosphoramidate prodrug of a nucleoside analog, its primary mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), which is essential for viral genome replication.[1][3] The development and clinical application of any antiviral agent necessitate a thorough evaluation of its safety profile, with cytotoxicity being a critical parameter.

This technical guide provides a comprehensive overview of the cytotoxicity profile of Remdesivir, using the African green monkey kidney epithelial cell line (Vero) as a model system. Vero cells are widely used in virology and drug development because they are interferon-deficient and highly susceptible to a wide range of viruses, making them an ideal platform for assessing antiviral efficacy and associated cellular toxicity.[4]

Quantitative Cytotoxicity Data

The 50% cytotoxic concentration (CC50) is a key metric used to quantify the toxicity of a compound, representing the concentration at which 50% of the cells in a culture are killed. Multiple studies have consistently demonstrated that Remdesivir exhibits low cytotoxicity in Vero cells, with CC50 values generally reported to be high. This low toxicity contributes to a favorable selectivity index (SI = CC50/EC50), indicating a wide therapeutic window.

A summary of reported CC50 values for Remdesivir in Vero cells is presented below.

| Cell Line | CC50 Value (μM) | Assay Duration | Assay Type |

| Vero E6 | >100 | 48 hours | Not Specified |

| Vero E6 | >100 | Not Specified | Not Specified |

| Vero E6 | >100 | 72 hours | Not Specified |

| Vero E6 | >100 | Not Specified | Not Specified |

Note: The high CC50 values indicate that significant cytotoxic effects are observed only at concentrations well above those required for antiviral activity. For instance, the 50% effective concentration (EC50) of Remdesivir against SARS-CoV-2 in Vero E6 cells has been reported in the range of 0.77 µM to 2.0 µM.

Experimental Protocols

The evaluation of Remdesivir's cytotoxicity in Vero cells typically involves cell-based assays that measure cell viability or proliferation after exposure to the compound. The most common methodologies are detailed below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Vero E6 cells are seeded into 96-well microplates at a density of approximately 1 x 10⁴ cells per well and incubated overnight to allow for cell adherence.

-

Compound Treatment: A stock solution of Remdesivir is prepared in a suitable solvent like DMSO. Serial dilutions of the compound are then made in the cell culture medium and added to the wells. Control wells receive medium with the solvent only.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT (typically at 0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in living cells.

-

Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.

-

Data Acquisition: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the solvent-treated control cells. The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Crystal Violet Staining Assay

This method measures cell viability by staining the total protein content of adherent cells. It is particularly useful for assessing the inhibition of virus-induced cytopathic effects (CPE) alongside cytotoxicity.

Protocol:

-

Cell Seeding: Vero cells are plated in 96-well plates at a high density for cytotoxicity assessment (e.g., 1 x 10⁴ cells/well) and cultured overnight.

-

Compound Treatment: Cells are treated with a range of Remdesivir concentrations for an extended period, such as 4 days.

-

Staining: The culture medium is removed, and the cells are fixed and stained by adding a solution of formaldehyde (e.g., 15% w/v) and crystal violet (e.g., 0.1% w/v).

-

Washing and Solubilization: After staining, the plates are washed to remove excess dye and then dried. The stain is subsequently dissolved in a solvent like 100% methanol.

-

Data Acquisition: The optical density (OD) is read at a wavelength of 595 nm.

-

Analysis: The percentage of protein staining relative to a no-drug control is calculated to determine cell viability and the CC50.

Mechanism of Action and Associated Signaling Pathways

Primary Antiviral Mechanism

Remdesivir's primary mechanism of action is the inhibition of viral RNA synthesis. As a prodrug, it is designed to efficiently enter host cells, where it undergoes metabolic activation to its pharmacologically active form, remdesivir triphosphate (RDV-TP).

Metabolic Activation Steps:

-

Cellular Entry: Remdesivir diffuses into the host cell.

-

Initial Cleavage: It is first cleaved by cellular esterases, such as carboxylesterase 1 or cathepsin A, to form its monophosphate intermediate.

-

Phosphorylation: Host cell kinases subsequently phosphorylate the monophosphate form twice to yield the active remdesivir triphosphate (RDV-TP).

-

RdRp Inhibition: RDV-TP acts as an analog of adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into the nascent viral RNA chain by the viral RdRp.

-

Delayed Chain Termination: Upon incorporation, RDV-TP causes termination of RNA synthesis after a few more nucleotides have been added, a mechanism known as delayed chain termination, which effectively halts viral replication.

References

- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]

- 4. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

The Broad-Spectrum Antiviral Activity of Favipiravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir (also known as T-705) is a potent, broad-spectrum antiviral agent with demonstrated efficacy against a wide range of RNA viruses.[1][2] This document provides a comprehensive technical overview of Favipiravir's antiviral activity, mechanism of action, and the experimental protocols used to evaluate its efficacy. Quantitative data from in vitro studies are summarized in detailed tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of its properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][4][5] This active metabolite functions as a purine analogue, which is recognized by the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. The selective inhibition of the viral RdRp is the primary basis for Favipiravir's broad-spectrum activity.

The precise mechanism of viral inhibition by Favipiravir-RTP is thought to involve two main processes:

-

Chain Termination: Incorporation of Favipiravir-RTP into a nascent viral RNA strand can lead to the termination of RNA elongation, thereby halting viral replication.

-

Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable or defective viral progeny.

The following diagram illustrates the intracellular activation and mechanism of action of Favipiravir.

Caption: Intracellular activation and mechanism of action of Favipiravir.

Quantitative In Vitro Antiviral Activity

The broad-spectrum antiviral activity of Favipiravir has been demonstrated against a multitude of RNA viruses in various cell lines. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from a range of in vitro studies.

Table 1: Antiviral Activity of Favipiravir against Various RNA Viruses

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | |

| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | 0.6203 | >1000 | >1612 | |

| Influenza A (H1N1) | MDCK | 0.19 - 22.48 | >1000 µg/mL | Not specified | |

| Influenza B | MDCK | 0.03 - 3.53 | >1000 µg/mL | Not specified | |

| Zika Virus (Asian Strain) | hNPCs | ~10-25 | Not specified | Not specified | |

| Rift Valley Fever Virus | Vero | 10 (µg/mL) | Not specified | Not specified | |

| Junin Virus | Vero | 5.0 - 6.0 (µg/mL) | Not specified | Not specified | |

| Lassa Virus | Vero | 11.0 (µg/mL) | Not specified | Not specified |

Note: EC50 values can vary depending on the viral strain, cell line, and specific experimental protocol used.

Table 2: Cytotoxicity of Favipiravir in Various Cell Lines

| Cell Line | Assay Type | CC50 | Reference(s) |

| Caco-2 | MTT Assay | >1000 µM | |

| Vero E6 | MTT Assay | 449.6 µg/mL | |

| MDCK | XTT Assay | >1000 µg/mL | |

| A549 | XTT Assay | >1000 µg/mL | |

| HEL | XTT Assay | >1000 µg/mL | |

| HeLa | XTT Assay | >1000 µg/mL | |

| HEp-2 | XTT Assay | >1000 µg/mL |

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to determine the antiviral efficacy and cytotoxicity of Favipiravir.

Plaque Reduction Assay

This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates to form a confluent monolayer overnight.

-

Compound Preparation: Prepare a stock solution of Favipiravir and perform serial dilutions to obtain a range of desired concentrations.

-

Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Compound Addition: After incubation, remove the virus inoculum and add an overlay medium (e.g., containing agarose or Avicel) with the different concentrations of Favipiravir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

-

Fixation and Staining: Aspirate the overlay medium, fix the cells (e.g., with 10% buffered formalin), and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.

Caption: Generalized workflow for a Plaque Reduction Assay.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Detailed Methodology:

-

Cell Seeding: Seed appropriate host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of Favipiravir in cell culture medium.

-

Virus Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).

-

Compound Addition: Immediately after infection, add the prepared dilutions of Favipiravir to the cells.

-

Incubation: Incubate the plates for a duration that allows for one complete viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: Collect the cell culture supernatant containing the newly produced progeny virus.

-

Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.

-

Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the virus control. The EC50 is then determined by plotting the percentage of viral yield reduction against the drug concentration.

Caption: Generalized workflow for a Viral Yield Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is crucial for assessing the toxicity of the antiviral compound to the host cells by measuring cell metabolic activity.

Detailed Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of Favipiravir and a vehicle control.

-

Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate until formazan crystals are visible.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Modulation of Host Cell Signaling Pathways

Beyond its direct antiviral effects, Favipiravir has been shown to modulate host cell signaling pathways. For instance, in Zika Virus-infected human neural progenitor cells, Favipiravir treatment has been observed to promote cell survival signaling via the PI3K/AKT pathway. This is associated with an increase in the expression of the anti-apoptotic factor B-cell lymphoma 2 (BCL2) and a decrease in the pro-apoptotic factor Bcl-2 associated X protein (BAX).

Caption: Proposed modulation of host cell signaling by Favipiravir.

Conclusion

Favipiravir is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. The quantitative data and experimental protocols presented in this guide highlight its potent in vitro activity against a diverse range of RNA viruses. The ability of Favipiravir to also modulate host cell signaling pathways further underscores its therapeutic potential. This technical guide serves as a foundational resource for the scientific community to aid in the continued research and development of Favipiravir and other novel antiviral therapies.

References

Technical Guide: The Impact of Antiviral Agent 5 on the Viral Replication Cycle

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antiviral Agent 5" is a fictional placeholder. The following guide is a template illustrating the requested data presentation, experimental protocols, and visualizations. The data and experimental details are representative examples and should be substituted with actual findings for a specific antiviral agent.

Executive Summary

This document provides a comprehensive technical overview of the inhibitory effects of this compound on the viral replication cycle of Virus X. Through a series of in-vitro experiments, this compound has demonstrated potent activity against key stages of viral propagation, including viral entry, genome replication, and virion assembly. This guide details the quantitative efficacy, experimental methodologies, and the proposed mechanism of action for this compound, offering a foundational resource for further research and development.

Quantitative Efficacy of this compound

The antiviral activity of Agent 5 was quantified across various assays to determine its potency and therapeutic index. The data presented below summarizes the key findings from these studies.

Table 1: In-Vitro Antiviral Activity of Agent 5 against Virus X

| Assay Type | Cell Line | Parameter | Value |

| Plaque Reduction Assay | Vero E6 | EC50 | 0.75 µM |

| Yield Reduction Assay | A549 | EC90 | 2.5 µM |

| Cytotoxicity Assay | Vero E6 | CC50 | > 100 µM |

| Selectivity Index (SI) | - | SI (CC50/EC50) | > 133 |

Table 2: Time-of-Addition Assay Results for this compound

| Time of Addition (Post-Infection) | Viral Titer Reduction (%) | Target Stage |

| -2 to 0 hours | 15% | Entry |

| 0 to 4 hours | 85% | Post-Entry/Early Replication |

| 4 to 8 hours | 92% | Genome Replication |

| 8 to 12 hours | 30% | Late Replication/Assembly |

Proposed Mechanism of Action

This compound is hypothesized to primarily target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome. The agent acts as a nucleoside analog, leading to premature termination of RNA synthesis.

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for measuring virus-specific neutralizing antibodies and is adapted here to determine the effective concentration of the antiviral agent.

Caption: Workflow for the Plaque Reduction Neutralization Test.

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-100% confluency.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in serum-free media.

-

Virus-Compound Incubation: Mix equal volumes of the diluted compound and a virus suspension containing approximately 100 plaque-forming units (PFU) per 0.1 mL. Incubate at 37°C for 1 hour.

-

Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixture.

-

Adsorption: Incubate at 37°C for 1 hour, with gentle rocking every 15 minutes.

-

Overlay: Remove the inoculum and overlay the cells with a 1:1 mixture of 2X MEM and 1.2% agarose containing the corresponding concentration of the antiviral agent.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-5 days).

-

Staining and Counting: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Time-of-Addition Assay

This experiment helps to pinpoint the specific stage of the viral replication cycle that is inhibited by the antiviral agent.

Caption: Experimental workflow for the Time-of-Addition Assay.

Protocol:

-

Cell Seeding: Seed A549 cells in 24-well plates and allow them to reach 90% confluency.

-

Infection: Infect the cells with Virus X at a Multiplicity of Infection (MOI) of 1 for 1 hour at 37°C.

-

Time Points: Add this compound (at a concentration of 5x EC50) at various time points relative to infection:

-

Pre-infection: -2 to 0 hours before infection.

-

During infection: 0 to 1 hour.

-

Post-infection: At 2, 4, 6, 8, and 12 hours post-infection.

-

-

Incubation: After the initial 1-hour infection period, the inoculum is removed, cells are washed, and fresh media (containing the agent for the post-infection time points) is added. Plates are incubated for a total of 24 hours.

-

Harvesting: At 24 hours post-infection, the cell culture supernatant is harvested.

-

Quantification: The viral titer in the supernatant is determined using a standard plaque assay or by quantifying viral RNA via qRT-PCR.

-

Analysis: The percentage of viral titer reduction is calculated for each time point relative to a no-drug control.

Conclusion and Future Directions

This compound demonstrates significant and specific inhibitory effects on the replication of Virus X, with a primary mechanism of action targeting the viral RdRp. The favorable selectivity index suggests a low potential for cytotoxicity at effective concentrations.

Future research should focus on:

-

In-vivo efficacy studies in animal models.

-

Pharmacokinetic and pharmacodynamic profiling.

-

Investigation of potential resistance mutations.

-

Combination studies with other antiviral agents targeting different stages of the viral life cycle.

An In-depth Technical Guide to a Potent Antiviral Agent: A Case Study of Remdesivir

Disclaimer: The term "Antiviral agent 5" is a non-specific identifier. This technical guide utilizes Remdesivir (GS-5734™), a well-documented and clinically approved broad-spectrum antiviral agent, as a representative example to fulfill the detailed requirements of this request.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Remdesivir.

Chemical Structure and Properties

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1][2] Its structure is designed to enhance cell permeability, allowing it to enter host cells where it is metabolized into its active form.[2][3]

Chemical Structure of Remdesivir:

Table 1: Physicochemical and Identification Properties of Remdesivir

| Property | Value | Reference |

| IUPAC Name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

| Molecular Formula | C27H35N6O8P | |

| Molecular Weight | 602.6 g/mol | |

| CAS Number | 1809249-37-3 | |

| Appearance | Solid | |

| pKa | 3.56 | |

| XLogP3 | 1.9 |

Mechanism of Action

Remdesivir is a prodrug that undergoes intracellular metabolism to its pharmacologically active nucleoside triphosphate form, GS-443902. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), mimicking the natural adenosine triphosphate (ATP) substrate. Upon incorporation into the nascent viral RNA strand, it leads to delayed chain termination, thereby inhibiting viral replication.

The metabolic activation and inhibitory action of Remdesivir can be visualized as a multi-step intracellular pathway.

Caption: Intracellular activation and mechanism of action of Remdesivir.

Quantitative Data

The antiviral activity and pharmacokinetic profile of Remdesivir have been quantified in numerous studies.

Table 2: In Vitro Antiviral Activity of Remdesivir

| Virus | Cell Line | Assay Type | EC50 / IC50 | Cytotoxicity (CC50) | Reference |

| SARS-CoV-2 | Vero E6 | qRT-PCR | 770 nM (IC50) | >100 µM | |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | Varies by variant | >100 µM | |

| Human Coronavirus 229E | MRC-5 | MTT Assay | Not specified | Not specified | |

| MERS-CoV | Not specified | Not specified | Potent activity | Not specified | |

| Ebola Virus | Not specified | Not specified | Potent activity | Not specified |

Table 3: Pharmacokinetic Properties of Remdesivir and its Metabolites

| Parameter | Remdesivir | GS-441524 (Nucleoside) | GS-704277 (Alanine) | GS-443902 (Active Triphosphate) | Reference |

| Plasma Half-life (t1/2) | ~1 hour | ~27 hours | ~1.3 hours | ~20 hours (intracellular) | |

| Time to Max Concentration (Tmax) | 0.67 - 0.68 hours | 1.51 - 2.00 hours | 0.75 hours | Not applicable | |

| Plasma Protein Binding | 88 - 93.6% | 2% | 1% | Not applicable | |

| Metabolism | Hydrolysis by esterases (CES1, Cathepsin A) | - | - | - | |

| Elimination | Primarily renal (as GS-441524) | - | - | - |

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A common method to determine the antiviral efficacy of a compound is the plaque reduction assay. This assay measures the ability of a drug to inhibit the formation of viral plaques in a cell culture.

Experimental Workflow:

Caption: A generalized workflow for a plaque reduction assay.

Detailed Methodology:

-

Cell Culture: Susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) are seeded in multi-well plates and cultured until a confluent monolayer is formed.

-

Viral Infection: The cell culture medium is removed, and the cells are inoculated with a specific multiplicity of infection (MOI) of the virus for a defined period (e.g., 1 hour).

-

Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are washed. Medium containing serial dilutions of Remdesivir is then added to the wells.

-

Incubation and Overlay: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2). To restrict viral spread and allow for the formation of distinct plaques, a semi-solid overlay (e.g., agarose or methylcellulose) is added.

-

Plaque Visualization: After a suitable incubation period (e.g., 72 hours), the cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). Healthy, uninfected cells will be stained, while areas of cell death due to viral lysis (plaques) will appear as clear zones.

-

Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to a no-drug control. The EC50 value, the concentration of the drug that inhibits plaque formation by 50%, is then determined from the dose-response curve.

Pharmacokinetic Studies in Healthy Subjects

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Methodology Overview:

-

Study Design: Phase I studies are typically conducted in healthy volunteers. These can be single ascending dose or multiple-dose studies.

-

Drug Administration: Remdesivir is administered intravenously.

-

Sample Collection: Blood samples are collected at multiple time points before and after drug infusion.

-

Bioanalysis: Plasma and peripheral blood mononuclear cells (PBMCs) are separated. The concentrations of Remdesivir and its metabolites are quantified using validated analytical methods like liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

In Vivo and Clinical Efficacy

-

In Vivo Models: In vivo efficacy of Remdesivir has been demonstrated in nonhuman primate models for MERS-CoV and in various animal models for other coronaviruses, showing a reduction in viral replication and lung pathology.

-

Clinical Trials: Numerous clinical trials have been conducted to evaluate the safety and efficacy of Remdesivir for the treatment of COVID-19. These studies have shown that Remdesivir can shorten the time to recovery in hospitalized patients.

Safety and Tolerability

Remdesivir is generally well-tolerated. Potential adverse effects can include infusion-related reactions, elevated transaminase levels, and nausea. In clinical trials, the incidence of serious adverse events in patients receiving Remdesivir was comparable to or lower than that in the placebo group.

Conclusion

Remdesivir serves as an exemplary case study for an in-depth technical guide on a modern antiviral agent. Its development from a broad-spectrum antiviral candidate to a clinically approved therapeutic highlights the key aspects of antiviral drug discovery, including a targeted mechanism of action, a prodrug strategy for enhanced delivery, and a rigorous evaluation of its pharmacokinetic and pharmacodynamic properties through comprehensive in vitro, in vivo, and clinical studies. This guide provides a foundational understanding of the multifaceted data required for the characterization of a potent antiviral compound.

References

Technical Guide: Mechanism of Action of Antiviral Agent 5 (Enfuvirtide) in Viral Entry Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral entry into host cells is the critical first step in the lifecycle of many pathogenic viruses and represents a key target for antiviral therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Antiviral Agent 5, a synthetic peptide known as Enfuvirtide (also T-20), which functions as a potent viral entry inhibitor. Enfuvirtide is the first in a class of drugs known as fusion inhibitors to be approved for clinical use, specifically for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3] Its unique extracellular mode of action provides a valuable therapeutic option, particularly for patients with resistance to other classes of antiretroviral drugs.[3] This document will detail the molecular interactions, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used to characterize this agent.

Mechanism of Action: Inhibition of Viral Fusion

Enfuvirtide's antiviral activity is directed against the HIV-1 envelope glycoprotein complex, which mediates the fusion of the viral and host cell membranes.[1] This process is a cascade of conformational changes in the viral glycoproteins gp120 and gp41.

The HIV-1 entry process can be summarized in the following steps:

-

Receptor Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the surface of a host T-cell.

-

Co-receptor Binding: This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.

-

gp41 Activation: The interaction with the co-receptor induces a dramatic conformational change in the transmembrane glycoprotein gp41. This exposes a hydrophobic N-terminal region known as the fusion peptide, which inserts into the host cell membrane.

-

Pre-hairpin Intermediate Formation: gp41 then forms a "pre-hairpin intermediate" structure, bridging the viral and cellular membranes.

-

Six-Helix Bundle Formation and Fusion: The gp41 protein then collapses into a thermostable six-helix bundle, pulling the viral and cellular membranes into close proximity and forcing them to fuse. This creates a pore through which the viral capsid can enter the host cell cytoplasm.

Enfuvirtide is a 36-amino-acid synthetic peptide that mimics a segment of the C-terminal heptad repeat (HR2) region of gp41. It exerts its inhibitory effect by binding to the N-terminal heptad repeat (HR1) region of gp41 in the pre-hairpin intermediate state. This binding event prevents the interaction between HR1 and HR2, thereby blocking the formation of the six-helix bundle. By locking gp41 in this intermediate and inactive state, Enfuvirtide effectively halts the fusion process and prevents the viral genome from entering the host cell.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of Enfuvirtide.

Quantitative Data: In Vitro Efficacy

The potency of Enfuvirtide is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in vitro. The IC50 can vary depending on the viral strain, the presence of resistance mutations, and the specific assay used.

| HIV-1 Strain/Context | IC50 (nM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type (HXB2) | 8.8 | - | |

| N43D Mutant | 167.8 | 19.1 | |

| Wild-Type (YU-2) | ~0.88 - 2.93 | ~0.1 - 0.33 | |

| Wild-Type (JR-CSF) | ~26.4 - 88 | ~3 - 10 | |

| Wild-Type (NL4-3) | ~26.4 - 88 | ~3 - 10 |

Experimental Protocols

The characterization of viral entry inhibitors like Enfuvirtide relies on robust in vitro assays. Below are detailed methodologies for two key experiments.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an antiviral agent to block the fusion of cells expressing the HIV-1 envelope glycoproteins with target cells expressing CD4 and co-receptors.

Objective: To determine the IC50 of Enfuvirtide in preventing cell-cell fusion.

Materials:

-

Effector Cells: 293T cells transiently co-transfected with plasmids expressing an HIV-1 Env glycoprotein and HIV-1 Tat.

-

Target Cells: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Enfuvirtide stock solution.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Effector Cell Preparation:

-

Seed 293T cells in a T-75 flask and grow to 50-80% confluency.

-

Co-transfect the cells with an Env-expressing plasmid and a Tat-expressing plasmid using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Target Cell Preparation:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

-

Co-culture and Inhibition:

-

On the day of the assay, detach the transfected 293T effector cells.

-

Prepare serial dilutions of Enfuvirtide in culture medium.

-

Add the diluted Enfuvirtide to the TZM-bl cells in the 96-well plate.

-

Add the effector cells to the wells containing the target cells and Enfuvirtide at an effector-to-target cell ratio of 1:1.

-

Include control wells with no inhibitor (vehicle control) and no effector cells (background control).

-

Incubate the co-culture for 6-8 hours at 37°C.

-

-

Luciferase Measurement:

-

After incubation, remove the culture medium and lyse the cells.

-

Add luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Calculate the percentage of inhibition for each Enfuvirtide concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Pseudovirus Entry Assay (Luciferase Reporter Assay)

This assay measures the inhibition of entry of single-round infectious pseudoviruses into target cells.

Objective: To determine the IC50 of Enfuvirtide against HIV-1 pseudoviruses.

Materials:

-

HIV-1 Pseudoviruses: Produced by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid that contains a luciferase reporter gene.

-

Target Cells: TZM-bl cells.

-

Culture Medium.

-

Enfuvirtide stock solution.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Seeding:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium containing DEAE-Dextran (to enhance infectivity) and incubate overnight.

-

-

Inhibition and Infection:

-

Prepare serial dilutions of Enfuvirtide in culture medium.

-

In a separate plate, pre-incubate the pseudovirus with the diluted Enfuvirtide for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture to the wells.

-

Include virus control wells (no inhibitor) and cell control wells (no virus).

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C.

-

-

Luciferase Measurement:

-

After incubation, remove 100 µL of the supernatant.

-

Add 100 µL of luciferase reagent to each well and incubate for 2 minutes at room temperature.

-

Transfer 150 µL of the lysate to a 96-well black plate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of neutralization for each Enfuvirtide concentration relative to the virus control.

-

Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the pseudovirus entry assay.

Conclusion

This compound (Enfuvirtide) represents a significant advancement in antiviral therapy due to its targeted inhibition of the viral fusion process. By binding to the HR1 region of gp41, it effectively prevents the conformational changes necessary for the virus to enter the host cell. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued study and development of this and other viral entry inhibitors. A thorough understanding of its mechanism of action is crucial for optimizing its clinical use, managing the emergence of resistance, and designing the next generation of fusion-inhibiting antiviral agents.

References

Technical Guide: The Inhibition of Viral RNA-Dependent RNA Polymerase by Remdesivir

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the antiviral agent Remdesivir, focusing on its core mechanism of action as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). It details the biochemical processes, presents quantitative inhibitory data, outlines key experimental protocols for its evaluation, and provides visual representations of its mechanistic pathways and experimental workflows.

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, initially developed for the treatment of Ebola virus disease.[1] It has demonstrated significant inhibitory activity against a range of RNA viruses, including coronaviruses like Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2.[2][3] The replication of these viruses is critically dependent on the viral RNA-dependent RNA polymerase (RdRp), an enzyme that catalyzes the synthesis of viral RNA.[4] Remdesivir functions as a direct-acting antiviral by targeting this essential viral enzyme, making it a key agent in antiviral research and development.[2]

Core Mechanism of Action: Delayed Chain Termination

Remdesivir is administered as a phosphoramidate prodrug, which allows it to efficiently penetrate host cells. Once inside the cell, it undergoes metabolic activation to its active form, remdesivir triphosphate (RTP).

The core mechanism of action involves the following key steps:

-

Competitive Inhibition: As a 1'-cyano-substituted adenosine nucleotide analog, RTP structurally mimics adenosine triphosphate (ATP). This allows it to compete with the natural ATP substrate for binding to the active site of the viral RdRp.

-

Incorporation: The viral RdRp incorporates remdesivir monophosphate (RMP) into the nascent (newly growing) viral RNA strand. For SARS-CoV-2's RdRp, the incorporation of RTP is more efficient than that of the natural ATP, highlighting its potency.

-